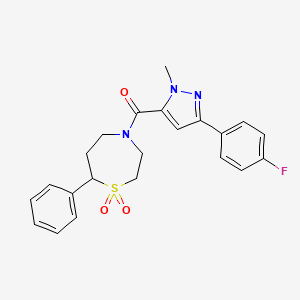
(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C22H22FN3O3S and its molecular weight is 427.49. The purity is usually 95%.
BenchChem offers high-quality (1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antibacterial Activities
A variety of pyrazole derivatives, including structures similar to the chemical , have been synthesized and assessed for their antimicrobial and antibacterial properties. For instance, Kumar et al. (2012) synthesized a series of compounds showing good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole, with methoxy group-containing compounds exhibiting high activity (Kumar et al., 2012). Similarly, Landage et al. (2019) characterized new series of thiazolyl pyrazole and benzoxazole derivatives, further scanned for antibacterial activities, highlighting the potential of such compounds in combating microbial infections (Landage et al., 2019).
Anticancer Evaluation
Gouhar and Raafat (2015) explored the anticancer potential of derivatives through synthesis and reaction with nucleophile agents, evaluating them as anticancer agents. Some newly synthesized compounds were tested for their effectiveness against cancer cells, suggesting the potential use of pyrazole derivatives in cancer therapy (Gouhar & Raafat, 2015).
Antimycobacterial Activity
Ali and Yar (2007) conducted a study on novel pyrazole derivatives for their antimycobacterial activities against isoniazid-resistant Mycobacterium tuberculosis, identifying compounds with promising activity levels. This highlights the role such chemical structures could play in addressing resistant tuberculosis strains (Ali & Yar, 2007).
Corrosion Inhibition
Research on pyrazole derivatives has also extended into the field of corrosion inhibition. Yadav et al. (2015) investigated the efficacy of pyrazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid solutions, finding significant inhibition efficiency and suggesting potential industrial applications for these compounds (Yadav et al., 2015).
Development of Drug Formulations
Burton et al. (2012) discussed the development of a suitable formulation for a poorly water-soluble compound aimed at treating arrhythmia, demonstrating the importance of chemical modifications and formulation strategies in enhancing the bioavailability and therapeutic potential of such compounds (Burton et al., 2012).
properties
IUPAC Name |
(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3S/c1-25-20(15-19(24-25)16-7-9-18(23)10-8-16)22(27)26-12-11-21(30(28,29)14-13-26)17-5-3-2-4-6-17/h2-10,15,21H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDXQXBYMYWSLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

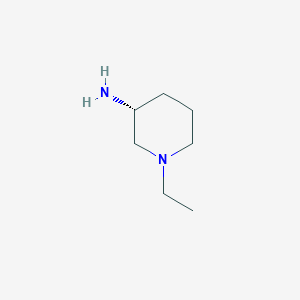
![2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B2455190.png)
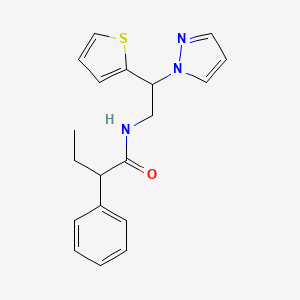
![N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2455193.png)
![N-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2455194.png)
![4-[(4-Chlorophenyl)methyl]-7-hydroxy-3-phenylchromen-2-one](/img/structure/B2455196.png)
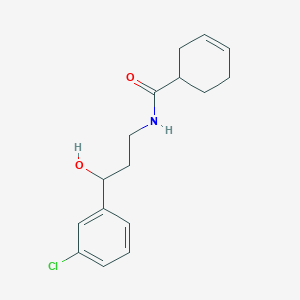
![N-(4-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2455199.png)
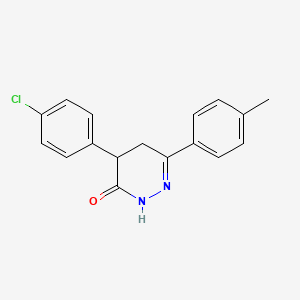
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2455202.png)
![N-(2-methoxy-5-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2455204.png)
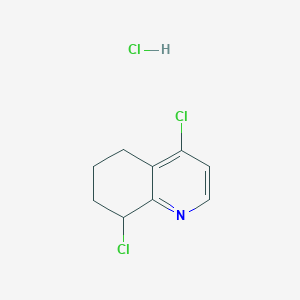
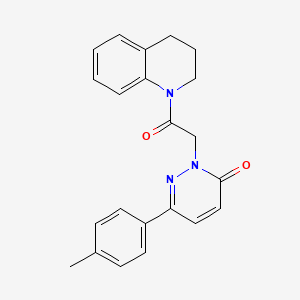
![Tert-butyl 3-amino-1-methyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B2455211.png)